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Compound of Interest

Compound Name: 4-Ethylthiophenol

Cat. No.: B1334142 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Ethylthiophenol, a compound of interest for researchers, scientists, and professionals in drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of

comparison. Detailed experimental protocols for acquiring such spectra are also provided,

alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data
The spectroscopic data for 4-Ethylthiophenol (also known as 4-ethylbenzenethiol) is crucial

for its identification and characterization. The following tables summarize the key findings from

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific experimental NMR data for 4-Ethylthiophenol was not available in the provided

search results. The tables are formatted for the inclusion of such data when obtained.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethylthiophenol reveals characteristic absorption bands corresponding

to its functional groups.

IR Absorption Data[1]

Wavenumber (cm⁻¹) Intensity Assignment

Specific peak data not

available in search results
S-H stretch (Thiol)

C-H stretch (Aromatic)

C-H stretch (Aliphatic)

C=C stretch (Aromatic)

C-S stretch

Note: While the availability of FTIR and ATR-IR spectra is indicated, specific peak positions and

intensities were not detailed in the search results. The table indicates the expected functional

group absorptions.

Mass Spectrometry (MS)
Mass spectrometry of 4-Ethylthiophenol provides information about its molecular weight and

fragmentation pattern. The PubChem database entry for 4-ethylbenzenethiol indicates the

availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Mass Spectrometry Data[1]
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m/z Relative Abundance (%) Assignment

138 Data not available Molecular Ion [M]⁺

123 Data not available [M - CH₃]⁺

105 Data not available [M - SH]⁺ or [M - C₂H₅]⁺

Note: The top three peaks by m/z are listed as 123, 138, and 105. The molecular ion is

expected at m/z 138, corresponding to the molecular weight of 4-Ethylthiophenol (C₈H₁₀S).

The relative abundances were not specified.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A small amount of the 4-Ethylthiophenol sample is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0 ppm.

The solution is then transferred to a clean NMR tube.

Data Acquisition (¹H and ¹³C NMR):

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant

field strength.

The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance

signals.
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For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting

free induction decay (FID) is recorded.

For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum

by removing C-H splitting.

The FID is then subjected to a Fourier transform to convert the time-domain signal into a

frequency-domain spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small amount of the liquid or solid 4-Ethylthiophenol sample is placed directly onto the

ATR crystal.

For solid samples, a pressure arm is used to ensure good contact between the sample and

the crystal.

Data Acquisition:

An infrared beam is passed through the ATR crystal, where it undergoes total internal

reflection. At the point of reflection, an evanescent wave extends a short distance into the

sample.

The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

The attenuated IR beam is then directed to a detector.

An interferometer modulates the infrared radiation, and the resulting interferogram is

recorded.

A Fourier transform is applied to the interferogram to obtain the infrared spectrum.

Mass Spectrometry (MS)
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Sample Introduction and Ionization (Electron Ionization - EI):

The 4-Ethylthiophenol sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy electron beam.

This bombardment causes the ejection of an electron from the molecule, forming a positively

charged molecular ion ([M]⁺). Excess energy from this process can cause the molecular ion

to fragment into smaller, charged ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are then detected by an electron multiplier or similar detector, which

generates a signal proportional to the number of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Ethylthiophenol.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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